
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is a complex organic compound with a unique structure that includes a naphthyridine ring system substituted with a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a naphthyridine precursor with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionaldehyde: A related compound with a similar phenylpropyl group but different functional groups.
Phenylpropanolamine: Another compound with a phenylpropyl structure, used as a decongestant and appetite suppressant.
Solriamfetol: A compound with a phenylpropyl group, used as a wakefulness-promoting agent.
Uniqueness
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
90781-12-7 |
|---|---|
Molecular Formula |
C17H19N2+ |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
6-(3-phenylpropyl)-5H-1,6-naphthyridin-1-ium |
InChI |
InChI=1S/C17H18N2/c1-2-6-15(7-3-1)8-5-12-19-13-10-17-16(14-19)9-4-11-18-17/h1-4,6-7,9-11,13H,5,8,12,14H2/p+1 |
InChI Key |
NXBWTICXTSPOIW-UHFFFAOYSA-O |
Canonical SMILES |
C1C2=C(C=CN1CCCC3=CC=CC=C3)[NH+]=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
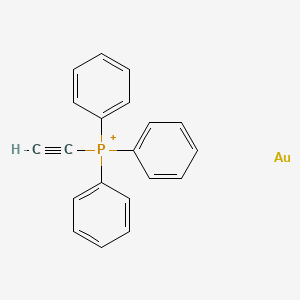
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


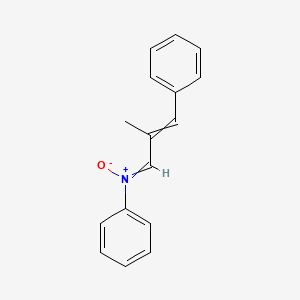
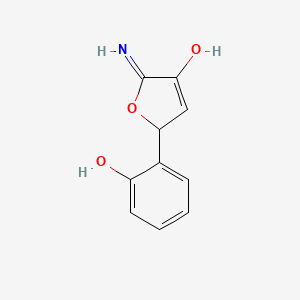
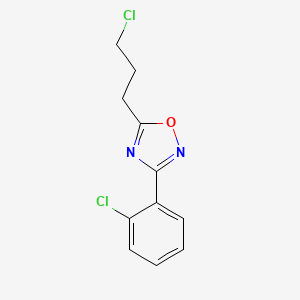
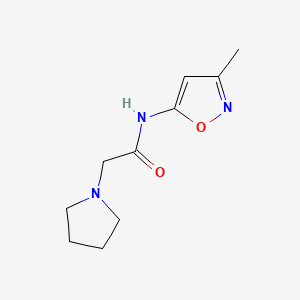
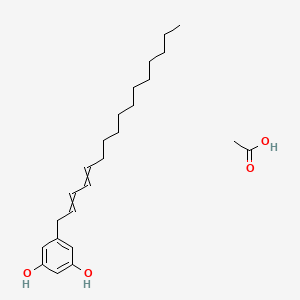
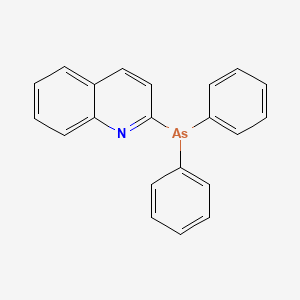
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
